molecular formula C17H16FNO B2393661 N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide CAS No. 647031-50-3

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide

Cat. No. B2393661
CAS RN: 647031-50-3
M. Wt: 269.319
InChI Key: IYSXZAAMKVJYJU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide is a chemical compound that has been widely studied in scientific research. It is a member of the acrylamide family of compounds, which are known for their diverse biological activities. N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, the compound has been shown to have antioxidant properties. It has also been found to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, the compound is also highly toxic and must be handled with care. Its toxicity limits its use in certain experiments, and additional safety precautions must be taken when working with the compound.

Future Directions

There are several future directions for research on N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide. One area of interest is the development of analogs with improved potency and selectivity. Another area of research is the investigation of the compound's potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in combination therapies.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide involves the reaction of 5-fluoro-2-methylaniline with 3-methylbenzaldehyde in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to yield N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

(E)-N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-12-4-3-5-14(10-12)7-9-17(20)19-16-11-15(18)8-6-13(16)2/h3-11H,1-2H3,(H,19,20)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSXZAAMKVJYJU-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide

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